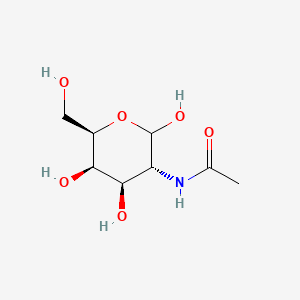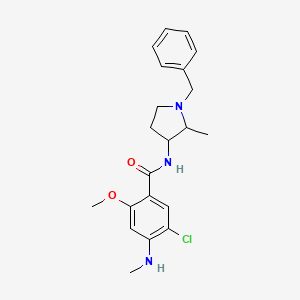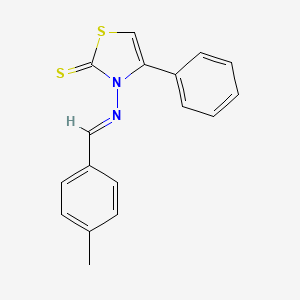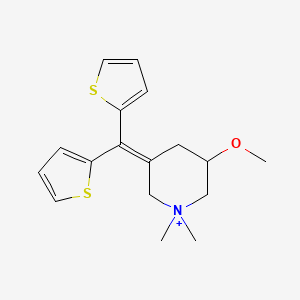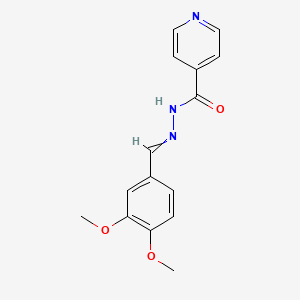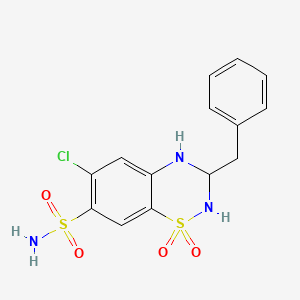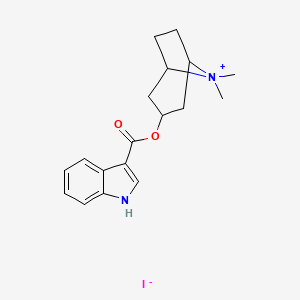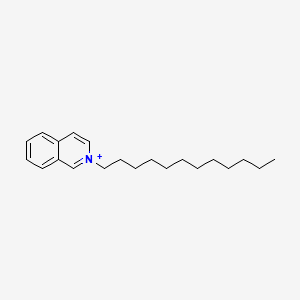
Lauryl isoquinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauryl isoquinolinium is a quaternary ammonium compound known for its antimicrobial, antistatic, and surfactant properties. It is commonly used in cosmetic formulations and personal care products due to its ability to inhibit the growth of microorganisms and reduce static charges on surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lauryl isoquinolinium can be synthesized through the quaternization of isoquinoline with lauryl bromide. The reaction typically involves the use of a solvent such as acetonitrile or ethanol and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Lauryl isoquinolinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the lauryl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Isoquinoline derivatives.
Substitution: Various alkyl or aryl isoquinolinium compounds.
Scientific Research Applications
Lauryl isoquinolinium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in micellar catalysis and as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.
Mechanism of Action
Lauryl isoquinolinium exerts its effects primarily through the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is similar to other quaternary ammonium compounds, which target the phospholipid components of cell membranes .
Comparison with Similar Compounds
Similar Compounds
Lauryl pyridinium: Another quaternary ammonium compound with similar antimicrobial and surfactant properties.
Cetyltrimethylammonium bromide: Widely used in personal care products and has similar applications in micellar catalysis.
Benzalkonium chloride: Commonly used as a disinfectant and preservative in various formulations.
Uniqueness
Lauryl isoquinolinium is unique due to its isoquinoline structure, which imparts distinct chemical and physical properties compared to other quaternary ammonium compounds. Its ability to form stable micelles and its specific antimicrobial activity make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
16826-19-0 |
|---|---|
Molecular Formula |
C21H32N+ |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-dodecylisoquinolin-2-ium |
InChI |
InChI=1S/C21H32N/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22/h11-12,14-16,18-19H,2-10,13,17H2,1H3/q+1 |
InChI Key |
ZFCMISKWVFUWHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(6S)-6-hydroxy-6-[(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B10763081.png)
